molecular formula C10H21N B14463738 (1E)-N-Pentylpentan-1-imine CAS No. 65870-64-6

(1E)-N-Pentylpentan-1-imine

Cat. No.: B14463738
CAS No.: 65870-64-6
M. Wt: 155.28 g/mol
InChI Key: QVCUVCYAEQJYPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-pentylpentan-1-imine is an organic compound belonging to the class of imines, which are characterized by the presence of a carbon-nitrogen double bond (C=N). Imines are nitrogen analogues of aldehydes and ketones, where the oxygen atom is replaced by a nitrogen atom. N-pentylpentan-1-imine is specifically formed by the condensation of pentylamine with pentanal, resulting in the elimination of water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-pentylpentan-1-imine typically involves the reaction of pentylamine with pentanal. This reaction is a classic example of imine formation, which is a condensation reaction where water is eliminated. The reaction can be catalyzed by an acid to speed up the process. The general reaction is as follows:

[ \text{Pentylamine} + \text{Pentanal} \rightarrow \text{N-pentylpentan-1-imine} + \text{H}_2\text{O} ]

The reaction conditions usually involve mixing the reactants in a solvent such as ethanol or methanol, and heating the mixture to reflux. The water formed during the reaction is removed to drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of N-pentylpentan-1-imine can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and enable the efficient removal of water. The use of catalysts, such as acidic resins, can further enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

N-pentylpentan-1-imine can undergo various chemical reactions, including:

    Oxidation: The imine can be oxidized to form the corresponding nitrile.

    Reduction: The imine can be reduced to form the corresponding amine.

    Hydrolysis: The imine can be hydrolyzed back to the original amine and aldehyde.

    Substitution: The imine can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the imine.

    Substitution: Nucleophiles such as Grignard reagents can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

N-pentylpentan-1-imine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-pentylpentan-1-imine involves its reactivity as an electrophile due to the presence of the carbon-nitrogen double bond. This electrophilic nature allows it to participate in various nucleophilic addition reactions. The molecular targets and pathways involved depend on the specific reaction and the nucleophiles present .

Comparison with Similar Compounds

N-pentylpentan-1-imine can be compared with other imines such as:

  • N-butylbutan-1-imine
  • N-hexylhexan-1-imine
  • N-propylpropan-1-imine

These compounds share similar reactivity patterns due to the presence of the imine functional group. the length of the alkyl chain can influence their physical properties and reactivity. N-pentylpentan-1-imine is unique due to its specific alkyl chain length, which can affect its solubility and boiling point .

Properties

CAS No.

65870-64-6

Molecular Formula

C10H21N

Molecular Weight

155.28 g/mol

IUPAC Name

N-pentylpentan-1-imine

InChI

InChI=1S/C10H21N/c1-3-5-7-9-11-10-8-6-4-2/h9H,3-8,10H2,1-2H3

InChI Key

QVCUVCYAEQJYPA-UHFFFAOYSA-N

Canonical SMILES

CCCCCN=CCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.